Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate
Description
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate (CAS: 1138480-98-4) is a spirocyclic compound featuring a bicyclic [3.3]heptane core with a ketone group at position 2 and a tert-butyl ester at position 6. Its molecular formula is $ \text{C}{12}\text{H}{18}\text{O}_3 $, and it is classified under HS code 29183090 as a carboxylic acid derivative with a ketone function. The compound is structurally characterized by its spiro junction, which confers rigidity and unique stereoelectronic properties, making it valuable in medicinal chemistry as a scaffold for drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCZDJIXYWQIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient and scalable synthetic routes to tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate have been described. These methods involve the selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds . The synthesis typically starts with the preparation of key intermediates, followed by cyclization and functional group transformations under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes suggests that it can be produced in larger quantities using standard organic synthesis techniques. The use of inert gas and moisture-sensitive conditions is crucial to maintain the integrity of the compound during production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids or other higher oxidation states.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include secondary alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-catalyzed reactions and protein-ligand interactions.
Mechanism of Action
The mechanism by which tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural Analogs: Ester Derivatives
Methyl 2-oxospiro[3.3]heptane-6-carboxylate (CAS: 1138480-98-4)
- Molecular Formula : $ \text{C}9\text{H}{12}\text{O}_3 $
- Key Differences : Replaces the tert-butyl ester with a methyl group.
- Properties : Lower molecular weight (168.19 g/mol) and increased hydrophilicity compared to the tert-butyl analog.
- Applications : Used as a precursor for further functionalization due to its simpler ester group .
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 1523572-08-8)
- Molecular Formula : $ \text{C}9\text{H}{14}\text{O}_3 $
- Key Differences : Contains an oxygen atom (oxa) in the spiro ring instead of a carbon and an ethyl ester.
- The ethyl ester offers intermediate steric bulk between methyl and tert-butyl derivatives.
- Synthesis : Prepared via cyclization reactions under acidic conditions .
| Parameter | Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate | Methyl Ester Analogue | Ethyl Oxa-Spiro Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 210.27 | 168.19 | 170.21 |
| LogP (Predicted) | 2.5–3.0 | 1.8–2.2 | 2.0–2.5 |
| Solubility (Water) | Low | Moderate | Low |
| Synthetic Accessibility | Moderate (requires Boc protection) | High | Moderate |
Functional Group Variants
tert-Butyl N-(2-oxospiro[3.3]heptan-6-yl)carbamate (CAS: 1118786-86-9)
- Molecular Formula: $ \text{C}{12}\text{H}{19}\text{NO}_3 $
- Key Differences : Incorporates a carbamate (Boc-protected amine) instead of a simple ester.
- Applications : Serves as a bifunctional intermediate for introducing amine moieties in drug candidates .
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: Not specified)
- Molecular Formula: $ \text{C}{10}\text{H}{17}\text{NO}_3 $
- Key Differences : Replaces a carbon with nitrogen (aza) in the spiro ring.
- Demonstrated utility in accessing piperidine-complementary chemical space for kinase inhibitors .
Ring Size and Heteroatom Modifications
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
- Key Differences : Spiro[3.4]octane core with nitrogen.
- Properties : Larger ring size increases conformational flexibility. Used in synthesizing M4 receptor agonists (e.g., Example 24 in EP 3768669 B1) .
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS: 869494-16-6)
- Molecular Formula : $ \text{C}{10}\text{H}{18}\text{N}2\text{O}2 $
- Key Differences : Bicyclic structure with two nitrogen atoms.
- Applications : Critical intermediate in anti-cancer drugs due to its rigid, nitrogen-rich scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
